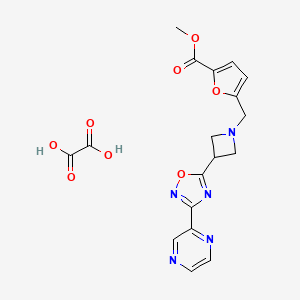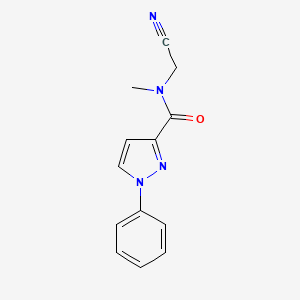![molecular formula C10H11N3O4S B2673744 2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 159350-46-6](/img/structure/B2673744.png)
2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of imidazole, which is a five-membered ring structure containing two nitrogen atoms . It also contains a sulfonyl group attached to a nitrophenyl group . These types of compounds are often used in the development of pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazoles can be synthesized through a variety of methods . One common method involves the cyclization of amido-nitriles . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely feature the imidazole ring, with the sulfonyl-nitrophenyl group attached at one of the carbon atoms. The 2-methyl group would be attached at the second carbon of the imidazole ring .Chemical Reactions Analysis
Imidazoles are known to participate in a wide range of chemical reactions, often acting as a nucleophile or base . The presence of the sulfonyl and nitrophenyl groups may also influence the compound’s reactivity.Physical And Chemical Properties Analysis
Based on a similar compound, the physical and chemical properties might include a relatively high boiling point and a moderate density . The compound is likely to have several hydrogen bond acceptors and freely rotating bonds .科学的研究の応用
Nitration of Aromatic Compounds
The use of ionic liquids related to the imidazole family, such as "3-Methyl-1-sulfonic acid imidazolium nitrate," has been explored for the efficient nitration of aromatic compounds. This process is significant in organic synthesis, showcasing the compound's role in facilitating reactions leading to the generation of nitroarenes, which are critical in various chemical industries (Zolfigol et al., 2012).
Coordination Chemistry
Derivatives of imidazole have been synthesized and studied for their coordination with metal centers, indicating potential applications in catalysis and material science. For example, compounds like "1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole" have been explored for their interactions with nickel, contributing to our understanding of complex formation and reaction mechanisms (Bermejo et al., 2000).
Antiprotozoal and Antibacterial Activities
Imidazole derivatives have shown promise in biological applications, including antiprotozoal and antibacterial activities. This is evident in studies involving the synthesis of dihydroisoxazoles and imidazoles with specific substituents, demonstrating potential as therapeutic agents against various pathogens (Dürüst et al., 2013); (Letafat et al., 2008).
Inhibition of Carbonic Anhydrase
Research into arenesulfonyl-2-imidazolidinones has demonstrated their efficacy as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and various physiological processes. This highlights the compound's potential in designing inhibitors for therapeutic applications (Abdel-Aziz et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-8-11-6-7-12(8)18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJKDRMFHFVCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2673661.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)
![(5R,8S)-10-(pyridin-3-ylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2673666.png)
![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)
![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2673670.png)


![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)
![N-[(1-Methylsulfonylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2673675.png)
![4-{[Methyl(propan-2-yl)amino]methyl}aniline](/img/structure/B2673677.png)


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2673684.png)